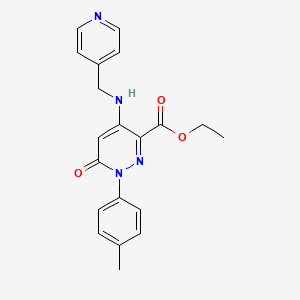![molecular formula C20H24N6O3 B2834038 8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-62-2](/img/structure/B2834038.png)
8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, being integral parts of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in reactions with acids or electrophiles, while the purine core might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s functional groups and molecular structure .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
F3289-0962 has been studied for its antiviral properties. Researchers have explored its effects against specific viruses, aiming to understand its mechanism of action and potential therapeutic applications. Further investigations may reveal its efficacy in combating viral infections .
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging and diagnostics. F3289-0962, due to its unique structure, could serve as a fluorescent probe. Scientists have examined its fluorescence properties, stability, and cellular uptake. It may find applications in live-cell imaging, drug delivery, or disease detection .
Organic Synthesis and Medicinal Chemistry
The synthesis of F3289-0962 involves multicomponent reactions, making it an interesting target for organic chemists. Its structural features provide opportunities for further derivatization. Researchers have explored modifications to enhance its solubility, stability, and bioactivity. Medicinal chemists may investigate its potential as a lead compound for drug development .
Photodynamic Therapy (PDT)
Furocoumarins, a class of compounds to which F3289-0962 belongs, are used as photosensitizers in PDT. These compounds generate reactive oxygen species upon exposure to light, selectively damaging cancer cells. F3289-0962 could be evaluated for its PDT efficacy, especially in skin-related diseases .
Polymer Science and Materials Engineering
Fluorinated compounds often exhibit unique properties desirable for materials science. Researchers have explored incorporating F3289-0962 into polymers or copolymers. Its chemical inertness, stability, and electronic properties make it appealing for applications such as flexible electrodes, electroluminescent devices, and energy storage capacitors .
Heterocyclic Chemistry and Drug Design
The imidazo[2,1-f]purine core of F3289-0962 is a valuable scaffold in drug design. Medicinal chemists may explore its potential as a kinase inhibitor, receptor modulator, or other therapeutic agents. Rational modifications could enhance its selectivity and binding affinity .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(((4-methoxyphenyl)amino)methyl)-n,n-dimethylaniline, have been reported to interact with various targets
Mode of Action
The exact mode of action of F3289-0962 is currently unknown. Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bonding . The presence of the methoxyphenyl group and the imidazo-purine dione moiety could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biochemical pathways
Result of Action
Based on its structural similarity to other compounds, it is likely that it exerts its effects through its interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[2-(4-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-6-8-15(29-5)9-7-14/h6-9,21H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZRHMQWJKZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)
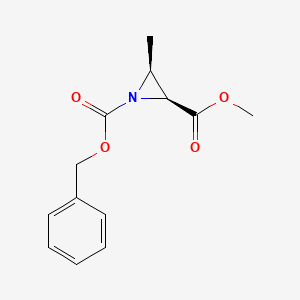

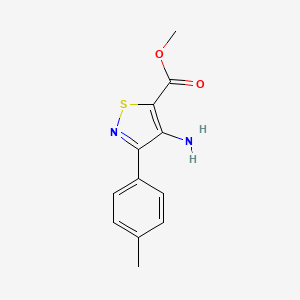
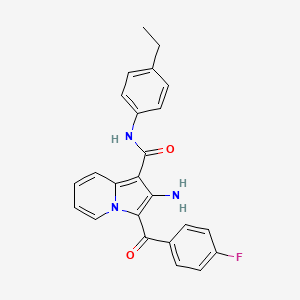

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)
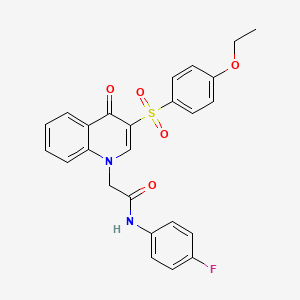
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)
![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
